N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(14-10-22-12-8-4-5-9-13(12)23-14)18-17-20-19-16(24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSZOCQZYVCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl group can be introduced through a subsequent reaction with benzene derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different functional groups leading to various derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Biology: It has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains.
Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with promising results in preclinical studies.
Industry: The compound's unique properties make it useful in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory and analgesic effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations
The target compound’s analogs differ primarily in substituents on the benzamide or oxadiazole rings. Key examples include:
Purity and Analytical Data
All compounds in the series exhibit high purity (95–100% by HPLC) . NMR (¹H/¹³C) and ESI-MS data confirm structural integrity, with distinct shifts for substituents (e.g., CF₃ at δ 121 ppm in ¹³C NMR ).
Biological Activity
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The compound features a unique combination of oxadiazole and benzodioxane moieties, which contribute to its biological activities. The IUPAC name is 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide. Its molecular formula is with a molecular weight of approximately 305.32 g/mol.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. The mechanism of action includes:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Cancer Cell Lines : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and leukemia (K562) .
Table 1: Summary of Anticancer Activities
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.5 | Inhibition of HDAC |
| K562 | 4.0 | Inhibition of thymidylate synthase |
| A549 | 6.8 | Induction of apoptosis |
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against various pathogens. The oxadiazole ring enhances the interaction with microbial targets.
Key Findings :
- Effective against Gram-positive and Gram-negative bacteria.
- Shows antifungal activity against Candida species.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
Neuroprotective Activity
Recent studies suggest that the compound may have neuroprotective effects. It has been evaluated in models of Alzheimer's disease where it demonstrated:
- Inhibition of Acetylcholinesterase (AChE) : This activity is crucial for enhancing cognitive function by preventing the breakdown of acetylcholine .
Table 3: Neuroprotective Effects
| Enzyme Target | IC50 Value (µM) |
|---|---|
| AChE | 1.5 |
| Butyrylcholinesterase (BChE) | 1.8 |
Case Studies and Research Findings
- Anticancer Mechanisms : A study highlighted the structural modifications in oxadiazole derivatives that enhanced their cytotoxicity against cancer cells through targeted inhibition of specific enzymes .
- Neuroprotection in Animal Models : Research demonstrated that the compound improved cognitive functions in scopolamine-induced memory impairment models by reducing oxidative stress markers and enhancing cholinergic transmission .
Q & A
Q. What synthetic routes are commonly used to prepare derivatives of this compound, and how is structural confirmation achieved?
Derivatives are synthesized via two general procedures:
- Procedure A : Reacts substituted benzoyl chlorides with 5-phenyl-1,3,4-oxadiazol-2-amine intermediates in the presence of catalysts like 4B and pyridine. Yields range from 24% to 60% depending on substituents (e.g., trifluoromethyl or bromo groups) .
- Procedure B : Uses carboxylic acids activated with oxalyl chloride, followed by coupling with oxadiazole intermediates. This method achieves yields up to 37% . Characterization : ¹H/¹³C NMR confirms regiochemistry (e.g., dihydrodioxine proton shifts at δ 4.31 ppm) . ESI-MS validates molecular weight (±1 Da accuracy), while HPLC ensures purity (>95%) .
Q. What analytical methods are critical for assessing purity and structural integrity?
- HPLC : Retention time consistency under gradient elution (e.g., 95% acetonitrile/water) identifies impurities .
- NMR Spectroscopy : Aromatic proton splitting patterns (e.g., doublets at δ 7.32 ppm for dihydrodioxine) confirm regioselectivity .
- Mass Spectrometry : ESI-MS or EI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 416.1) and fragmentation patterns .
Advanced Research Questions
Q. How do substituents on the oxadiazole ring influence bioactivity and selectivity?
- Electron-Withdrawing Groups (e.g., -CF₃ in Compound 19): Enhance Ca²⁺/calmodulin inhibition (IC₅₀ < 1 µM) by increasing electrophilicity at the oxadiazole core .
- Bulkier Substituents (e.g., isopropoxy in Compound 20): Reduce glycogen synthase kinase-3α (GSK-3α) inhibition due to steric hindrance in the ATP-binding pocket .
- Thioether Linkers (e.g., in SH-X-54): Improve CDK9 selectivity by forming hydrophobic interactions with hinge regions .
Q. How can contradictory bioactivity data between structural analogs be resolved?
- Comparative Assays : Test analogs under identical conditions (e.g., GSK-3α vs. CDK9 inhibition assays) to isolate substituent-specific effects .
- Molecular Docking : Use tools like AutoDock Vina to model binding poses. For example, trifluoromethyl groups in Compound 19 show stronger van der Waals interactions with calmodulin than bromo-substituted analogs .
Q. What strategies optimize low-yielding syntheses (e.g., <30% yields)?
- Catalyst Screening : Switching from 4B to 4C catalysts improves yields (e.g., 60% for thiophene derivatives) .
- Solvent Optimization : Replacing dichloromethane with DMF enhances oxadiazole cyclization efficiency .
- Purification : Gradient HPLC (C18 columns, 5–95% acetonitrile) resolves byproducts from polar intermediates .
Q. How do computational models predict selectivity in kinase inhibition?
- MD Simulations : Analyze binding stability over 100 ns trajectories (e.g., SH-X-54’s sustained hydrogen bonding with CDK9’s Asp104) .
- Free Energy Perturbation (FEP) : Quantifies energy differences between substituents (e.g., -CF₃ vs. -CH₃) to prioritize synthetic targets .
Methodological Considerations
Q. What in vitro assays validate target engagement for enzyme inhibition?
- Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption (e.g., IC₅₀ values for GSK-3α) .
- Calmodulin Binding : Fluorescence polarization assays track displacement of FITC-labeled calmodulin .
Q. How are stability and solubility profiles assessed for lead compounds?
- Thermogravimetric Analysis (TGA) : Determines decomposition points (>200°C for most derivatives) .
- LogP Measurements : Reverse-phase HPLC calculates partition coefficients (e.g., LogP = 2.8 for Compound 22) to predict membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
